molecular formula C18H19BrN2O3 B4346826 3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE

3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE

Cat. No.: B4346826
M. Wt: 391.3 g/mol
InChI Key: HRVJRJMODBMWBH-UHFFFAOYSA-N
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Description

3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE is an organic compound that features a bromophenoxy group, a morpholinyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE typically involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol. This intermediate is then reacted with benzoyl chloride to form 3-[(4-bromophenoxy)methyl]benzoyl chloride. Finally, the benzoyl chloride derivative is reacted with morpholine to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, while the morpholinyl group can enhance the compound’s solubility and bioavailability. The benzamide structure allows for interactions with proteins and other biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenoxy)methyl]-4-methoxybenzaldehyde
  • Methyl 4-(4-bromophenoxy)benzoate
  • 3-[(4-bromophenoxy)methyl]-3-oxetanecarboxylic acid

Uniqueness

3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE is unique due to the presence of the morpholinyl group, which enhances its solubility and bioavailability compared to similar compounds. Additionally, the combination of the bromophenoxy and benzamide groups provides a unique chemical structure that can interact with a variety of molecular targets .

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-N-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c19-16-4-6-17(7-5-16)24-13-14-2-1-3-15(12-14)18(22)20-21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVJRJMODBMWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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